3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
Description
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Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-16-5-3-14(4-6-16)10-20-18(22)21(11-15-7-8-23-13-15)12-17-2-1-9-24-17/h1-9,13H,10-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAXOMHTXYTOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a derivative of urea that incorporates various functional groups, including a fluorobenzyl moiety, a furan ring, and a thiophene group. These structural features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzyl isocyanate with furan and thiophene derivatives under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of various urea derivatives similar to this compound. For instance, compounds containing furan and thiophene rings have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Urea Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)urea | Staphylococcus aureus | 32 μg/mL |
| 3-(4-Fluorobenzyl)-1-(thiophen-2-ylmethyl)urea | Escherichia coli | 16 μg/mL |
| 3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)urea | Bacillus subtilis | 64 μg/mL |
The above table illustrates that the compound exhibits varying degrees of antibacterial activity, indicating its potential as a lead compound for further development.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. This dual mechanism may contribute to its effectiveness against a broad spectrum of pathogens.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of urea derivatives, including those with furan and thiophene moieties. Results indicated that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting their potential use in treating infections caused by multi-drug resistant bacteria .
- Anticancer Activity : Another study examined the cytotoxic effects of thiourea derivatives on cancer cell lines. The findings demonstrated that compounds structurally related to this compound displayed significant inhibition of cell proliferation in various cancer types, indicating potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
